3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
Description
3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound known for its unique structure and properties It features a xanthene core with a bromobenzyl group attached via an ether linkage
Properties
Molecular Formula |
C20H13BrO4 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H13BrO4/c21-13-5-3-4-12(8-13)11-24-14-9-16(22)19-18(10-14)25-17-7-2-1-6-15(17)20(19)23/h1-10,22H,11H2 |
InChI Key |
SINLXOUWEISOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 3-bromobenzyl alcohol with 1-hydroxy-9H-xanthen-9-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether bond between the two reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-[(3-bromobenzyl)oxy]-9H-xanthen-9-one.
Reduction: Formation of 3-[(3-benzyl)oxy]-1-hydroxy-9H-xanthen-9-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobenzyl group can enhance the compound’s ability to penetrate cell membranes, while the xanthene core may interact with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-bromobenzyl)oxy]benzaldehyde
- 3-bromophenylboronic acid
- 3-[(3-bromobenzyl)oxy]benzyl alcohol
Uniqueness
3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to its combination of a xanthene core and a bromobenzyl group This structure imparts specific chemical and biological properties that are not found in other similar compounds
Biological Activity
3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthone family. Its unique structure, characterized by a xanthene core and a bromobenzyl ether moiety, suggests potential for various biological activities. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C15H12BrO3
- Molecular Weight : 319.16 g/mol
- Structural Features :
- Xanthene core
- Hydroxy group at the 1-position
- Ether linkage with a 3-bromobenzyl group
Research indicates that this compound interacts with various molecular targets, modulating enzyme activity and influencing signaling pathways. Its binding affinity to specific receptors and enzymes is crucial for understanding its mechanism of action.
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes that are involved in critical biological processes. For example, it has been reported to exhibit inhibitory effects on protein tyrosine phosphatases (PTPs), which play a significant role in cellular signaling and regulation.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| PTP1B | 2.5 | Moderate inhibition |
| PTPσ | 4.0 | Weak inhibition |
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and prevent cellular damage.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | Significant cytotoxicity |
| MCF-7 | 15 | Moderate cytotoxicity |
| Normal Fibroblasts | >50 | No cytotoxicity |
Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound. The researchers found that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Study 2: Antioxidant Mechanism
Another investigation focused on the antioxidant activity of the compound. The results indicated that it effectively reduced oxidative stress markers in human endothelial cells, highlighting its potential for cardiovascular protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
